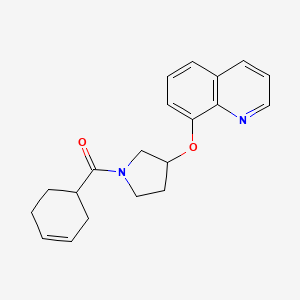

Cyclohex-3-en-1-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

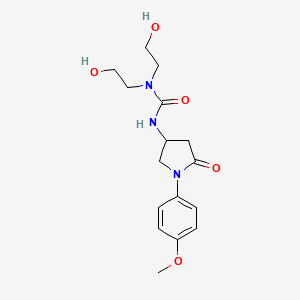

“Cyclohex-3-en-1-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound with the molecular formula C20H22N2O2. It contains a cyclohexene ring, a pyrrolidine ring, and a quinoline group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring would provide some degree of rigidity to the structure, while the pyrrolidine ring could potentially introduce some flexibility. The quinoline group is a bicyclic compound that contains a benzene ring fused to a pyridine ring .Wissenschaftliche Forschungsanwendungen

Pharmacology: Anticancer Research

Cyclohex-3-en-1-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone: has been studied for its potential in anticancer therapy. The compound’s structure, which includes a quinoline moiety, is often associated with therapeutic properties, including the ability to interfere with various stages of cancer cell growth and proliferation. Research has focused on synthesizing derivatives and analyzing their efficacy against different cancer cell lines, aiming to understand the mechanism of action and optimize the compound for better selectivity and potency .

Material Science: Advanced Polymer Synthesis

In material science, this compound could serve as a monomer for creating novel polymers with unique properties. The cyclohexene ring provides a reactive site for polymerization, while the quinolin-8-yloxy group could contribute to the photophysical properties of the resulting material. Such polymers might find applications in the development of new coatings, films, or even as part of composite materials designed for specific mechanical or thermal requirements .

Chemical Synthesis: Organic Synthesis Intermediate

The compound is a valuable intermediate in organic synthesis. Its reactive sites, such as the cyclohexene double bond and the pyrrolidine nitrogen, allow for various chemical transformations. This versatility makes it a useful building block for synthesizing a wide range of organic molecules, including more complex heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Biological Studies: Enzyme Inhibition

Studies have explored the use of this compound in biological systems, particularly as an enzyme inhibitor. The structural features of the molecule may enable it to bind to active sites of certain enzymes, potentially modulating their activity. This application is crucial in understanding disease mechanisms and could lead to the development of new drugs that target specific enzymes related to disease states.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. Its unique chemical signature allows it to be easily identified and quantified, which is essential for the accurate analysis of complex mixtures in pharmaceuticals, environmental samples, or food products .

Pharmacology: Neurological Research

The pyrrolidine and quinoline components of the molecule suggest potential neurological activity. Research in this area could investigate the compound’s effects on neurotransmitter systems or its ability to cross the blood-brain barrier. Such studies are fundamental for the discovery of new treatments for neurological disorders or for understanding the neurochemical pathways involved in various brain functions .

Eigenschaften

IUPAC Name |

cyclohex-3-en-1-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-20(16-6-2-1-3-7-16)22-13-11-17(14-22)24-18-10-4-8-15-9-5-12-21-19(15)18/h1-2,4-5,8-10,12,16-17H,3,6-7,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUVLOSREFPWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2870470.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2870472.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2870474.png)

![3-[[1-(2-Pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2870478.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate](/img/structure/B2870480.png)

![2-(2-((4-fluorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2870483.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2870488.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate](/img/structure/B2870489.png)

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870490.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B2870492.png)